2-(2-methoxyphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-22-16-5-2-3-6-17(16)23-13-18(21)20-9-4-8-19(10-11-20)15-7-12-24-14-15/h2-3,5-6,15H,4,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKALIBWFGBSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs in the 1,4-Diazepane Family
The following compounds share the 1,4-diazepane core but differ in substituents, influencing their physicochemical and biological properties:
Key Observations:
Substituent Effects: The 2-methoxyphenoxy group in the target compound may enhance π-π stacking interactions with aromatic residues in receptor binding pockets compared to aliphatic substituents (e.g., ethoxyphenyl in BK78974) . Replacing thiolan with oxolan (as in 2320143-91-5) reduces sulfur-mediated interactions (e.g., hydrogen bonding or redox activity) but improves oxidative stability .
Receptor Affinity Trends: Pyridyl-substituted analogs (e.g., TC-1698) exhibit nanomolar affinity for nicotinic receptors, suggesting that electron-deficient aromatic systems favor such interactions . The target compound’s methoxyphenoxy group, being electron-rich, may instead target adrenoceptors or serotonin receptors .
Synthetic Accessibility :
- The target compound’s synthesis likely involves α-halogenated ketone coupling to a preformed 1,4-diazepane-thiolan intermediate, similar to methods in and .
Functional Group Analysis
- Thiolan vs.
- Aromatic Substituents : Methoxy groups (electron-donating) vs. chloro/ethoxy groups (electron-withdrawing/moderate) influence electronic distribution, affecting binding to hydrophobic pockets or catalytic sites .
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction parameters influence yield?
The synthesis typically involves multi-step reactions, including:
- Ring formation : Construction of the 1,4-diazepane core via cyclization of diamines with carbonyl-containing reagents. Substituents like the thiolan-3-yl group are introduced during this step, with reaction time and temperature critical for minimizing side products .
- Functionalization : The 2-methoxyphenoxy group is introduced via nucleophilic substitution or coupling reactions. Solvent polarity and catalyst choice (e.g., palladium for cross-couplings) significantly affect efficiency .
- Yield optimization : Key parameters include stoichiometric ratios (e.g., 1:1 for cyclization steps), reaction duration (e.g., 6–12 hours for diazepane ring closure), and purification methods (e.g., recrystallization vs. chromatography) .
Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the methoxyphenoxy group (δ ~3.8 ppm for OCH3) and the diazepane ring (δ ~2.5–3.5 ppm for N-CH2 groups). Discrepancies in peak splitting indicate stereochemical complexity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peaks matching calculated masses). Fragmentation patterns help identify the thiolan-3-yl moiety .
- X-ray crystallography : Resolves stereochemistry of the diazepane ring and spatial arrangement of substituents, though crystallization challenges may require co-crystallization agents .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
Contradictions in enzyme inhibition or pathway modulation data may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO), buffer conditions (pH, ionic strength), or endpoint measurements (e.g., fluorescence vs. radiometric assays) .
- Compound purity : Impurities from incomplete synthesis (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (>95%) and control for batch-to-batch variability .
- Target selectivity : Use competitive binding assays (e.g., SPR or ITC) to distinguish primary targets from off-target interactions .
Q. What strategies optimize stereochemical outcomes during synthesis of the 1,4-diazepane ring?
- Chiral auxiliaries : Introduce temporary stereochemical control via enantiopure starting materials (e.g., L-proline derivatives) to guide ring closure .
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective formation of the diazepane ring .
- Dynamic kinetic resolution : Leverage reversible ring-opening steps to favor the desired stereoisomer under thermodynamic control .
Q. How does the thiolan-3-yl moiety influence the compound’s reactivity and bioactivity?
- Conformational effects : The thiolan (tetrahydrothiophene) ring imposes torsional constraints on the diazepane core, altering binding pocket compatibility in enzyme targets .
- Metabolic stability : The sulfur atom enhances resistance to oxidative degradation compared to oxolane analogs, as shown in accelerated stability assays (40°C, 75% RH) .
- Synthetic modifications : Thiol-ene "click" chemistry enables post-synthetic functionalization of the thiolan group for structure-activity relationship (SAR) studies .
Methodological Recommendations
- Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Crystallization trials : Screen co-solvents (e.g., DMSO/water mixtures) and temperatures to obtain diffraction-quality crystals .
- Biological assays : Include positive controls (e.g., known enzyme inhibitors) and orthogonal assays (e.g., Western blotting alongside activity assays) to confirm mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
